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molecular formula C8H16N2O2 B057451 Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate CAS No. 16689-34-2

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

Cat. No. B057451
M. Wt: 172.22 g/mol
InChI Key: XCMYPTLLFDFJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303043B2

Procedure details

Scheme 1 shows the synthesis of intermediate isopropylhydrazine hydrochloride 4 from Boc-hydrazine 1. Condensation of 1 with acetone and magnesium sulfate gave Boc-hydrazone, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate 2 (Example 1). Palladium-catalyzed hydrogenation of 2 in acetic acid and methanol gave Boc-isopropyl-hydrazine 3 (Example 2) which was treated in situ with hydrogen chloride gas to give 4 (Example 3).
Name
isopropylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([NH:5][NH2:6])([CH3:4])[CH3:3].[C:7](NN)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].S([O-])([O-])(=O)=O.[Mg+2]>CC(C)=O>[CH3:3][C:2](=[N:5][NH:6][C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
isopropylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)=NNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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